![molecular formula C9H6BrClN2 B1382634 6-Bromo-4-chloroquinolin-3-amine CAS No. 1595632-07-7](/img/structure/B1382634.png)
6-Bromo-4-chloroquinolin-3-amine
Overview
Description
6-Bromo-4-chloroquinolin-3-amine is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline and its analogues can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinolin-3-amine consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is CHBrClN .Chemical Reactions Analysis
Quinoline and its derivatives exhibit various chemical reactions. The most frequently occurring reactions include amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .Scientific Research Applications
Kinase Inhibition for Cancer Treatment
6-Bromo-4-chloroquinolin-3-amine is a key scaffold in the design of kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used in the treatment of cancer . The compound’s structure allows for the modulation of kinome promiscuity, which is crucial for developing highly selective compounds for new indications beyond oncology.
Conformational Studies in Drug Design
The compound’s crystal structure reveals conformational flexibility, which is significant for understanding the binding interactions within biological systems. This information is vital for the rational design of drugs, particularly when targeting specific kinases with high precision .
Development of Selective Probes
Selective probes based on the 6-Bromo-4-chloroquinolin-3-amine scaffold can be developed to study the function of specific kinases. These probes can help in identifying the role of kinases in various diseases and in the discovery of new therapeutic targets .
Modulation of Kinome Promiscuity
The electronics and substitution patterns of the pendant arms of the hinge binding scaffold, such as in 6-Bromo-4-chloroquinolin-3-amine, drive the kinome profile. This is essential for creating a range from broad-spectrum kinase inhibitors to highly selective ones .
Plasmid Preparation for Gene Manipulation
Although not directly related to 6-Bromo-4-chloroquinolin-3-amine, plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes. The compound could potentially be used in the preparation of plasmids for various research applications .
Synthetic Routes in Medicinal Chemistry
Quinoline motifs, such as those found in 6-Bromo-4-chloroquinolin-3-amine, are essential in pharmacologically active heterocyclic compounds. They have various applications in medicinal and industrial chemistry, and there is a push for greener and more sustainable chemical processes in their synthesis .
Mechanism of Action
properties
IUPAC Name |
6-bromo-4-chloroquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZSUXVTSBPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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